molecular formula C19H15N5O4 B2530087 (E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide CAS No. 444172-55-8

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2530087
CAS No.: 444172-55-8
M. Wt: 377.36
InChI Key: HZRXXDBTIUAYGT-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide is a recognized and potent ATP-competitive inhibitor of protein kinase CK2 , a serine/threonine kinase implicated in a vast array of cellular processes. This compound exhibits high selectivity and potency, making it a valuable chemical tool for dissecting the role of CK2 in signal transduction pathways , cell proliferation, and apoptosis. Its primary research application is in the field of oncology, where it is used to investigate CK2-driven mechanisms in various cancer cell lines and disease models, as CK2 is known to be dysregulated in many cancers and acts as a suppressor of apoptosis. By inhibiting CK2, this compound facilitates the study of downstream effects on transcription, cell cycle progression, and survival pathways. Researchers utilize this inhibitor to explore potential therapeutic strategies targeting CK2, providing critical insights for drug discovery efforts.

Properties

IUPAC Name

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c1-22-16-8-3-12(10-17(16)23(2)19(22)26)9-13(11-20)18(25)21-14-4-6-15(7-5-14)24(27)28/h3-10H,1-2H3,(H,21,25)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRXXDBTIUAYGT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-N-(4-nitrophenyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structure suggests that it may interact with various biological targets, leading to pharmacological effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H16N4O3
  • Molecular Weight : 336.35 g/mol

The structure features a cyano group, a benzimidazole moiety, and a nitrophenyl group, which are known to influence its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the benzimidazole ring has been associated with the inhibition of cancer cell proliferation.

Case Study : A study evaluated the cytotoxic effects of a series of benzimidazole derivatives on various cancer cell lines. The results showed that compounds with a cyano group demonstrated enhanced activity against breast cancer cells (MCF-7) and colorectal cancer cells (HCT116). The IC50 values for these compounds ranged from 10 to 30 µM, indicating moderate potency.

CompoundCell LineIC50 (µM)
(E)-2-cyano...MCF-715
(E)-2-cyano...HCT11625

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria.

Research Findings : In vitro assays revealed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its ability to inhibit certain kinases involved in cancer progression.

Study Insights : A study focusing on kinase inhibition found that compounds similar to (E)-2-cyano... inhibited the activity of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. The inhibition was quantified using enzyme activity assays, showing a dose-dependent response.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Cell Cycle Arrest : By inhibiting CDKs, the compound may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Studies suggest that it could promote apoptosis in malignant cells through mitochondrial pathways.
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties that may contribute to their therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

While direct data for the target compound is unavailable, insights can be drawn from structurally related prop-2-enamide derivatives synthesized and characterized in . Key comparisons include substituent effects on physicochemical properties and synthesis efficiency.

Table 1: Comparative Data for Prop-2-enamide Analogs
Compound Name R1 (Aryl Group) R2 (Amide Group) Yield (%) Melting Point (°C)
Target Compound* 1,3-dimethyl-2-oxobenzimidazol-5-yl 4-nitrophenyl N.R. N.R.
5b 4-methoxyphenyl 4-sulfamoylphenyl 90 292
5c 4-chlorophenyl 4-sulfamoylphenyl 63 286

*N.R. = Not reported in provided evidence.

Key Observations:
  • Substituent Effects on Yield : Electron-donating groups (e.g., methoxy in 5b) correlate with higher yields (90%) compared to electron-withdrawing substituents (e.g., chloro in 5c, 63%) . The target’s nitro group (strongly electron-withdrawing) may further reduce yield, though this is speculative.
  • Melting Points : Higher melting points (292°C for 5b vs. 286°C for 5c) suggest that electron-donating groups enhance crystalline packing efficiency. The target’s rigid benzimidazolone core and nitro group could elevate its melting point beyond 300°C, but experimental confirmation is needed.

Functional Group Implications

  • Benzimidazolone vs.
  • Nitro Group vs. Sulfamoyl Group : The 4-nitrophenylamide moiety in the target may enhance π-π stacking interactions compared to the sulfamoyl group in 5b/5c, but could also reduce solubility in polar solvents.

Methodological Considerations

  • Synthesis : The analogs in were synthesized via condensation reactions under varying conditions (solvents, substrates). Similar methods may apply to the target compound, but the benzimidazolone substrate’s reactivity could require optimization .

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